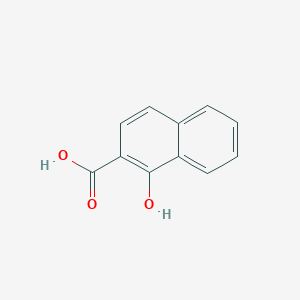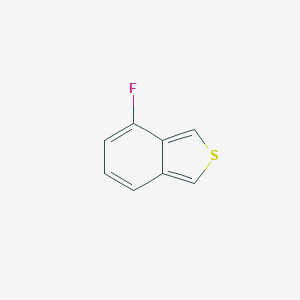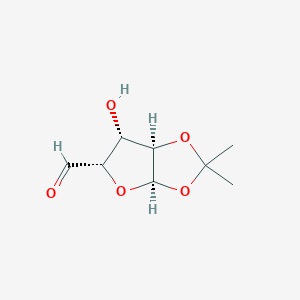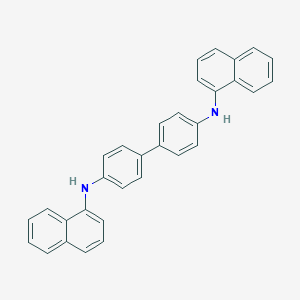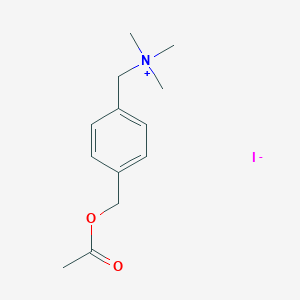
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium, also known as AChMAT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AChMAT belongs to the class of quaternary ammonium compounds and is a derivative of choline.
Mechanism Of Action
The mechanism of action of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium involves the inhibition of acetylcholine esterase, which is an enzyme that breaks down acetylcholine. By inhibiting this enzyme, 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium helps to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory formation.
Biochemical And Physiological Effects
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and memory formation in animal studies. Additionally, 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have antioxidant properties, which can protect against oxidative stress and cell damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium for lab experiments is its ability to improve cognitive function and memory formation. This can be useful in studies that require animals to perform cognitive tasks or in studies that involve memory formation. However, one of the limitations of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium. One potential area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium for its potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium involves the reaction of choline chloride with paraformaldehyde and acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium acts as an acetylcholine esterase inhibitor, which helps to increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function and memory formation.
properties
CAS RN |
145832-34-4 |
|---|---|
Product Name |
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium |
Molecular Formula |
C13H20NO2+ |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
[4-(acetyloxymethyl)phenyl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-11(15)16-10-13-7-5-12(6-8-13)9-14(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ABALXERNRGILFS-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C.[I-] |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C.[I-] |
synonyms |
4-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium 4-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide 4-AMTMBM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



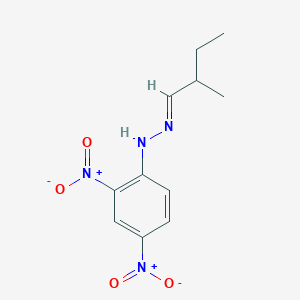
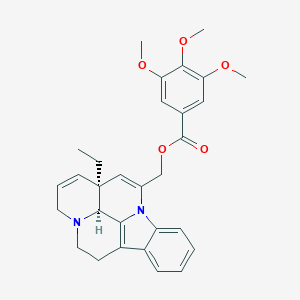
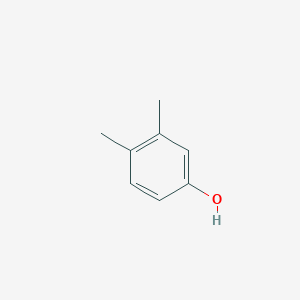
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
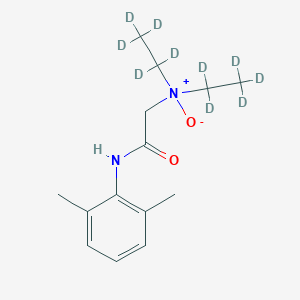
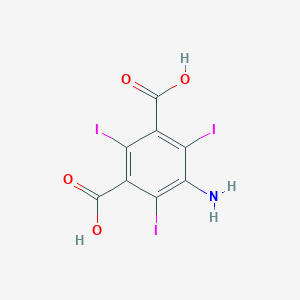
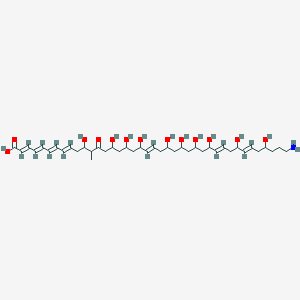
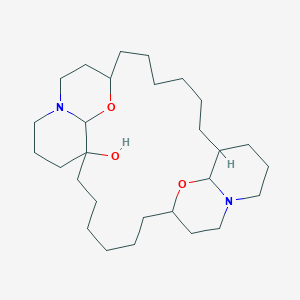
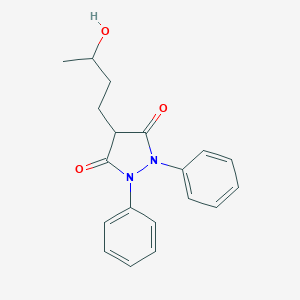
![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)
